molecular formula C14H29NSn B175029 (Tributylstannyl)acetonitrile CAS No. 17729-59-8

(Tributylstannyl)acetonitrile

Cat. No.: B175029
CAS No.: 17729-59-8
M. Wt: 330.1 g/mol
InChI Key: IXGKTOUVXDBCMM-UHFFFAOYSA-N
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Description

(Tributylstannyl)acetonitrile, also known as acetonitrile, 2-(tributylstannyl)-, is an organotin compound with the molecular formula C14H29NSn. This compound is characterized by the presence of a stannyl group (Sn) attached to an acetonitrile moiety. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (tributylstannyl)acetonitrile typically involves the reaction of tributyltin hydride with acetonitrile in the presence of a catalyst. One common method is the addition of tributyltin hydride to acetonitrile under an inert atmosphere, such as argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: (Tributylstannyl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted acetonitriles.

    Coupling Reactions: Formation of biaryl or alkenyl compounds.

    Oxidation and Reduction Reactions: Formation of stannic derivatives or stannyl radicals.

Mechanism of Action

The mechanism of action of (tributylstannyl)acetonitrile involves the formation of reactive intermediates, such as stannyl radicals or stannic derivatives, which participate in various chemical reactions. In Stille coupling reactions, the compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

(Tributylstannyl)acetonitrile can be compared with other organotin compounds, such as:

    Tributyltin Hydride: Used as a reducing agent and in radical reactions.

    Tributyltin Chloride: Used in the synthesis of other organotin compounds.

    Tributyltin Oxide: Used as a biocide and in the production of polymers.

Uniqueness: this compound is unique due to its ability to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds through Stille coupling reactions. Its versatility and reactivity make it a valuable reagent in organic synthesis .

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can effectively utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

2-tributylstannylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C2H2N.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGKTOUVXDBCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499604
Record name (Tributylstannyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17729-59-8
Record name (Tributylstannyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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